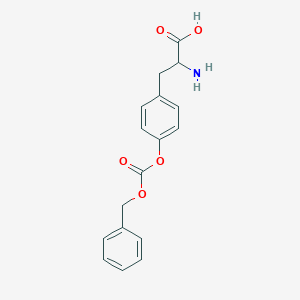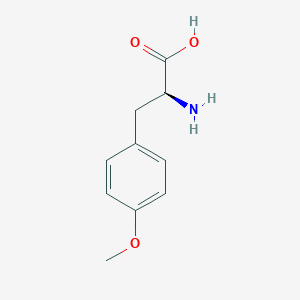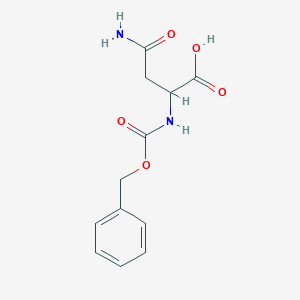
Z-Asn-OH
Overview
Description
Z-Asn-OH, also known as Nα-Z-Asn-OH, is a derivative of the amino acid L-asparagine. It is commonly used in peptide synthesis as a protecting group for the amino group of asparagine. This compound is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C12H14N2O5 .
Mechanism of Action
Target of Action
Z-Asn-OH, also known as N-Cbz-L-asparagine, is an asparagine derivative Amino acids and their derivatives are known to influence the secretion of anabolic hormones , suggesting that this compound may interact with these hormones or the receptors that bind them.
Mode of Action
As an amino acid derivative, it is known to influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up of body tissues. Therefore, this compound might interact with these hormones, influencing their secretion and subsequently affecting the anabolic processes in the body.
Biochemical Pathways
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, this compound might be involved in these processes, affecting the related biochemical pathways.
Pharmacokinetics
The bioavailability of peptides and their derivatives, like this compound, is generally determined by their resistance to enzymatic degradation and their ability to cross biological membranes .
Result of Action
Given its influence on the secretion of anabolic hormones , it can be inferred that this compound might affect cellular processes related to growth and repair. It might also have an impact on energy metabolism during exercise and stress response.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
Z-Asn-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It is an asparagine derivative that interacts with various enzymes and proteins. For instance, this compound is involved in the synthesis of peptides by acting as a substrate for peptide bond formation. It interacts with enzymes such as asparaginase, which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . Additionally, this compound can influence the secretion of anabolic hormones and supply fuel during exercise .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the proliferation rate of certain cell types, such as human breast adenocarcinoma cells (MDA-MB 231) and human dermal fibroblasts (HuDe) . This modulation is achieved through its impact on cell signaling pathways and gene expression, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting the overall metabolic flux . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the impact of this compound on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as asparaginase and asparagine synthetase, which play key roles in the synthesis and degradation of asparagine . This compound can also affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through amino acid transporters, allowing it to reach various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the cytoplasm or nucleus, where it interacts with enzymes and regulatory proteins to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Asn-OH can be synthesized through various methods. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like nitromethane . The mixture is stirred at room temperature until the reaction is complete, followed by purification steps such as recrystallization from acetone-water .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The compound is usually stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Z-Asn-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the carbobenzoxy protecting group, yielding L-asparagine.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to cleave the carbobenzoxy group.
Coupling Reactions: Often employs reagents like N-ethyl-5-phenylisoxazolium-3’-sulfonate and triethylamine in organic solvents.
Major Products Formed
Hydrolysis: Produces L-asparagine and benzyl alcohol.
Peptide Synthesis: Forms peptides with protected amino groups, which can be further deprotected to yield the final peptide product.
Scientific Research Applications
Z-Asn-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy-L-arginine: Another amino acid derivative used in peptide synthesis with similar protecting group properties.
Carbobenzoxy-L-glutamine: Used similarly in peptide synthesis to protect the amino group of glutamine.
Uniqueness
Z-Asn-OH is unique due to its specific application in protecting the amino group of asparagine, which is crucial in the synthesis of peptides containing asparagine residues. Its stability and ease of removal make it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKRCGERFLLHP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883824 | |
| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-96-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxy-L-asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(phenylmethoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) primarily used for in a research setting?
A1: N-Benzyloxycarbonyl-L-asparagine (this compound) is not a pharmaceutical drug but rather a protected form of the amino acid asparagine. It serves as a valuable building block in peptide synthesis. [, ] The benzyloxycarbonyl (Z) group acts as a protecting group, preventing unwanted side reactions with the asparagine's amine group during peptide chain assembly.
Q2: How is the protecting group removed from this compound after peptide synthesis?
A2: The 4,4′-dimethoxybenzhydryl group, which can be used as a protecting group for the amide sidechain of asparagine, can be removed using trifluoroacetic acid/anisol. This method allows for rapid deprotection after peptide synthesis. []
Q3: Can you elaborate on the role of this compound in the synthesis of specific peptides?
A3: this compound played a crucial role in the synthesis of a protected C-terminal dodecapeptide of the A-chain of insulin. Researchers utilized various coupling reactions, including the azide method, to successfully incorporate this compound into the growing peptide chain. [] This highlights its utility in constructing complex peptides with biological relevance.
Q4: Are there alternative methods for preparing a protected form of asparagine suitable for peptide synthesis?
A4: Yes, an alternative approach to obtain a protected asparagine derivative involves transesterification. Researchers successfully synthesized Z-Asn-OBut (N-Benzyloxycarbonyl-L-asparagine tert-butyl ester) through the reaction of this compound with tert-butyl acetate in the presence of perchloric acid. [] This method offered a high yield and provided another protected form of asparagine useful for peptide synthesis.
Q5: Has the solubility of this compound been studied in different solvents?
A5: Yes, the solubility behavior of N-Benzyloxycarbonyl-L-asparagine has been experimentally studied in twelve different pure solvent systems at various temperatures. This research also explored thermodynamic modeling and Hansen solubility parameters to understand the compound's solubility profile. []
Q6: What are the implications of using this compound in peptide synthesis regarding analytical characterization?
A6: The use of this compound in peptide synthesis necessitates careful analytical characterization of the resulting peptides. Researchers employ techniques like elemental analysis, paper chromatography, and paper electrophoresis to confirm the purity and homogeneity of the synthesized peptides. [] Additionally, amino acid analysis helps verify the correct incorporation of asparagine into the peptide sequence.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


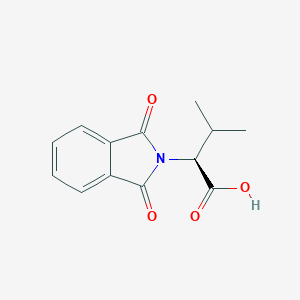
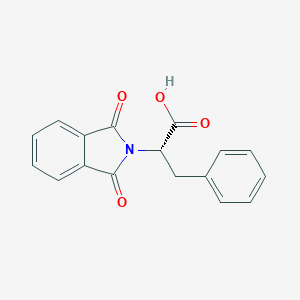

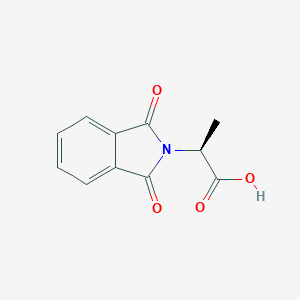
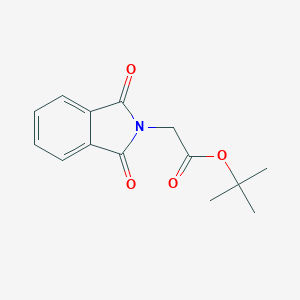


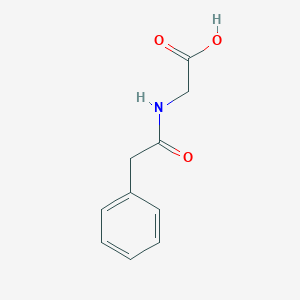
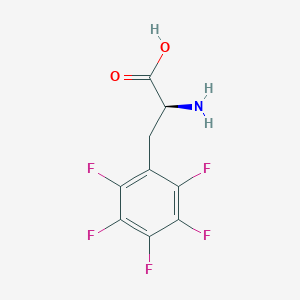
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)
